2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide

Catalog No.
S12234515
CAS No.
1706454-31-0
M.F
C14H9ClN2O2
M. Wt
272.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide

CAS Number

1706454-31-0

Product Name

2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide

IUPAC Name

2-(3-chlorophenyl)-1,3-benzoxazole-5-carboxamide

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

InChI

InChI=1S/C14H9ClN2O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(16)18)4-5-12(11)19-14/h1-7H,(H2,16,18)

InChI Key

BWOGUZLJZKCDDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C(=O)N

2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide is a heterocyclic compound belonging to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. The presence of a carboxamide group enhances its chemical properties, making it a subject of interest in medicinal chemistry and materials science. This compound is notable for its potential biological activities and its utility in synthetic organic chemistry.

, including:

  • Oxidation: The carboxamide group can be oxidized to form corresponding derivatives.
  • Reduction: Reduction reactions can yield amine derivatives or alcohols.
  • Nucleophilic Substitution: The chlorophenyl group is reactive and can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions.

Research indicates that 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide exhibits a range of biological activities. Studies have suggested potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The mechanism of action typically involves the interaction with specific biological targets, such as enzymes or receptors, which may lead to inhibition of their activity.

The synthesis of 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide generally involves several steps:

  • Formation of the Benzoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors like 3-chlorobenzoic acid and o-phenylenediamine under acidic conditions.
  • Introduction of the Carboxamide Group: This is typically done by reacting an amine with an acyl chloride or directly from the corresponding carboxylic acid.

The reaction conditions often require careful control to optimize yield and purity, with purification techniques such as recrystallization or chromatography being employed afterward.

2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide has several applications:

  • Medicinal Chemistry: It is explored as a potential drug candidate due to its biological activities.
  • Material Science: The compound may be utilized in developing polymers or dyes with specific properties.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules.

Interaction studies have shown that 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide can effectively bind to various biological targets. These interactions are often characterized by hydrogen bonding and hydrophobic interactions due to the structural features of the compound. Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
2-(4-Chlorophenyl)benzo[d]oxazoleChlorine at the para positionDifferent reactivity due to position
2-(3,5-Dichlorophenyl)benzo[d]oxazoleTwo chlorine substituentsEnhanced reactivity and potential biological activity
2-(3-Chlorophenyl)-5-methylbenzo[d]oxazoleMethyl group additionAltered steric and electronic properties
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrileNitrile functional groupDifferent chemical reactivity and potential applications
Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylateEthyl ester instead of amideVariation in solubility and reactivity

The unique presence of the chlorine substituent in 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide enhances its reactivity in nucleophilic substitution reactions compared to similar compounds, potentially influencing its biological activity through altered interactions with molecular targets. This distinctiveness makes it a valuable compound in both synthetic chemistry and pharmacological research.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

272.0352552 g/mol

Monoisotopic Mass

272.0352552 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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